N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl ethyl chain, and a 5-methyl-1H-tetrazol-1-yl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the 4-chlorophenyl sulfanyl ethyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide.
Synthesis of the 5-methyl-1H-tetrazol-1-yl intermediate: This can be achieved by reacting 5-methyl-1H-tetrazole with a suitable activating agent, such as phosphorus oxychloride.
Coupling of intermediates: The final step involves coupling the 4-chlorophenyl sulfanyl ethyl intermediate with the 5-methyl-1H-tetrazol-1-yl intermediate in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H16ClN5OS |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-12-20-21-22-23(12)15-4-2-3-13(11-15)17(24)19-9-10-25-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,24) |
InChI Key |
FZCQTHQTTFTFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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